Dodecamethylpentasiloxane

Description

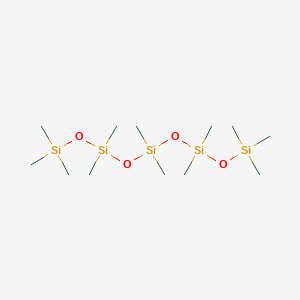

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36O4Si5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZANXDWQAVSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O4Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044803 | |

| Record name | Dodecamethylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |

| Record name | Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecamethylpentasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20681 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

230 °C, BP: 229 °C at 710 mm Hg | |

| Record name | Dodecamethylpentasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7.04X10-5 mg/L at 25 °C, Soluble in carbon tetrachloride, carbon disulfide, Soluble in benzene and higher hydrocarbons; slightly soluble in alcohol and the heavy hydrocarbons | |

| Record name | Dodecamethylpentasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8755 g/cu cm at 20 °C | |

| Record name | Dodecamethylpentasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.50X10-2 mm Hg at 25 °C (extrapolated) | |

| Record name | Dodecamethylpentasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Liquid | |

CAS No. |

141-63-9 | |

| Record name | Dodecamethylpentasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecamethylpentasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecamethylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecamethylpentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECAMETHYLPENTASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QDQ2VQ5YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecamethylpentasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-80 °C | |

| Record name | Dodecamethylpentasiloxane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dodecamethylpentasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylpentasiloxane (CAS No. 141-63-9) is a linear, low-molecular-weight organosilicon compound belonging to the family of polydimethylsiloxanes (PDMS).[1][2] It is a clear, colorless, and odorless liquid characterized by its low viscosity, low surface tension, and high thermal stability.[2][3] These properties make it a valuable component in a wide array of applications, including as a basis for silicone oils and fluids designed for extreme temperatures, a foam suppressant in lubricating oils, and an ingredient in personal care products.[2][3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with standardized experimental protocols for their determination.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane | [4][5] |

| Synonyms | 1,1,1,3,3,5,5,7,7,9,9,9-Dodecamethylpentasiloxane, MD3M | [6] |

| CAS Number | 141-63-9 | [1][3][4][5][7][8] |

| Molecular Formula | C₁₂H₃₆O₄Si₅ | [3][5][7][8] |

| Molecular Weight | 384.84 g/mol | [3][5][7][8] |

| Chemical Structure | (CH₃)₃SiO[Si(CH₃)₂O]₃Si(CH₃)₃ | [1] |

Table 2: Physical Properties

| Property | Value | Conditions | Reference |

| Appearance | Clear, colorless liquid | Ambient | [4] |

| Density | 0.875 g/mL | at 25 °C | [1][3][4][9] |

| 0.8755 g/cm³ | at 20 °C | [5] | |

| Boiling Point | 230 °C | at 760 mmHg (lit.) | [1][3][4][5][9] |

| 229 °C | at 710 mmHg | [2][5] | |

| Melting Point | -80 °C | [5][6] | |

| -81 °C | (lit.) | [1][3][4][9] | |

| Kinematic Viscosity | 2.06 cSt | at 25°C | [6] |

| Refractive Index | 1.3925 | at 20 °C/D | [5][6] |

| Vapor Pressure | <1 mmHg | at 20 °C | [1][9] |

| 4.50 x 10⁻² mmHg | at 25 °C (extrapolated) | [5] | |

| Surface Tension | ~20-21 mN/m | at 25 °C (Typical for low viscosity linear siloxanes) | |

| Water Solubility | 7.04 x 10⁻⁵ mg/L | at 25 °C | [5] |

| Solubility | Soluble in benzene and lighter hydrocarbons; slightly soluble in alcohol. | [2] |

Table 3: Safety and Stability Properties

| Property | Value | Conditions | Reference |

| Flash Point | 70 °C | Closed cup | [6] |

| 86 °C | |||

| Auto-ignition Temperature | 430 °C | [6] | |

| Stability | Stable under recommended storage conditions. | [5] | |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | ||

| Incompatibilities | Strong oxidizing agents. | ||

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, silicon dioxide, formaldehyde. | Upon combustion |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of this compound should be conducted following standardized methodologies to ensure accuracy and reproducibility. The protocols outlined below are based on internationally recognized guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Measurement

-

Principle: The density is determined by measuring the mass of a known volume of the liquid at a specified temperature.

-

Methodology (based on ASTM D1298/D1481):

-

Apparatus: A calibrated hydrometer or a Lipkin bicapillary pycnometer is used. A constant temperature bath is required to maintain the sample at the specified temperature (e.g., 20 °C or 25 °C).

-

Procedure:

-

The sample is brought to the test temperature in the constant temperature bath.

-

If using a hydrometer, it is gently lowered into the sample, and the reading is taken at the principal surface of the liquid.

-

If using a pycnometer, the pre-weighed pycnometer is filled with the sample, brought to the test temperature, and then weighed. The volume of the pycnometer is known from calibration with a liquid of known density (e.g., water).

-

-

Calculation: The density is calculated as the mass of the liquid divided by its volume.

-

Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (based on OECD Guideline 103):

-

Apparatus: A distillation flask, a condenser, a thermometer, and a heating source are required. For pressure correction, a barometer is also needed.

-

Procedure:

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and the liquid is heated.

-

The temperature at which the liquid boils and a stable column of condensate is observed on the thermometer is recorded as the boiling point.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure (760 mmHg) if necessary.

-

-

Viscosity Measurement

-

Principle: Kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated viscometer.

-

Methodology (based on ASTM D445):

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath are used.

-

Procedure:

-

The viscometer is charged with the sample and placed in the constant temperature bath until it reaches the test temperature (e.g., 25 °C).

-

The liquid is drawn up into the viscometer by suction to a point above the upper timing mark.

-

The time taken for the liquid to flow between the upper and lower timing marks is measured.

-

-

Calculation: The kinematic viscosity (in centistokes) is calculated by multiplying the flow time (in seconds) by the calibration constant of the viscometer.

-

Refractive Index Measurement

-

Principle: The refractive index, a measure of how much light bends as it passes through the substance, is determined using a refractometer.

-

Methodology (based on ASTM D1807):

-

Apparatus: An Abbe refractometer with a circulating fluid system for temperature control.

-

Procedure:

-

The refractometer prisms are cleaned and brought to the specified temperature (e.g., 20 °C).

-

A few drops of the sample are placed on the lower prism.

-

The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

-

Structure-Property Relationships

The unique chemical structure of this compound is directly responsible for its characteristic physical properties. The diagram below illustrates the logical relationships between its molecular features and its macroscopic behavior.

Caption: Structure-Property Relationship of this compound.

References

- 1. 十二甲基五硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. cdn.thomasnet.com [cdn.thomasnet.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. silicones.eu [silicones.eu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

Dodecamethylpentasiloxane thermodynamic properties

An In-depth Technical Guide to the Thermodynamic Properties of Dodecamethylpentasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 141-63-9), often abbreviated as MD3M, is a linear organosiloxane compound.[1][2] It belongs to the family of polydimethylsiloxanes (PDMS) and is characterized by a backbone of five silicon atoms linked by oxygen atoms, with methyl groups attached to each silicon atom.[3] Its chemical formula is C12H36O4Si5.[1][4][5] Due to its chemical inertness, thermal stability, low surface tension, and low viscosity that remains relatively constant over a wide temperature range, this compound is utilized in various industrial and scientific applications.[6][7] These include its use as a basis for silicone oils and fluids designed for extreme temperatures, a foam suppressant, a high-performance lubricant, and in personal care products.[2][6][7] A thorough understanding of its thermodynamic properties is crucial for process design, optimization, and modeling in fields ranging from chemical engineering to materials science and drug development.[8][9]

This guide provides a comprehensive overview of the core thermodynamic properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for property determination, and illustrating key relationships and workflows through diagrams.

Quantitative Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of this compound compiled from various sources.

Table 1: General Physical Properties

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 384.84 g/mol | - | [1][6][10] |

| Boiling Point | 229 - 230 °C | 710 - 760 mmHg | [2][4][6][11] |

| Melting Point | -80 to -81 °C | - | [2][4][6][11] |

| Density | 0.8755 g/cm³ | 20 °C | [4][6] |

| 0.875 g/mL | 25 °C | [2][11] | |

| Refractive Index (nD) | 1.3925 | 20 °C | [2][4][6] |

| 1.392 | 20 °C |

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Heat of Vaporization | 50.3 kJ/mol | - | [4] |

| Vapor Pressure | 4.50 x 10⁻² mm Hg (extrapolated) | 25 °C | [4] |

| < 1 mm Hg | 20 °C | [11][12] | |

| 3 mm Hg | 91 °C | [13] | |

| 7.8 Pa | 25 °C | [10] | |

| Kinematic Viscosity | 2.06 cSt | 25 °C | [13] |

| 1.8 - 2.2 mm²/s | 25 °C | [14] | |

| Surface Tension | 18.7 dynes/cm | - | [15] |

| Thermal Conductivity | 0.00026 gcal/cm·sec·°C | - | [15] |

| Dielectric Constant | 2.45 | - | [15] |

| 2.5 | 20 °C | [12] | |

| Log Kow (Octanol/Water Partition Coefficient) | 9.41 | 25 °C | [4][12] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following protocols are based on modern techniques used for characterizing siloxanes and similar fluids.[9][16]

Density Measurement (Vibrating Tube Densitometer)

The density of liquid this compound can be measured over a range of temperatures and pressures using a high-precision vibrating tube densimeter (e.g., Anton Paar DMA HPM).[9][16] This method is widely adopted for its accuracy.[9][16]

Methodology:

-

Sample Preparation: The siloxane sample is first degassed to remove any dissolved gases, particularly water, which could affect density measurements. This is typically achieved by keeping the fluid under vacuum at ambient temperature for an extended period (e.g., 24 hours).[9][16]

-

Apparatus and Calibration: A vibrating U-tube densimeter is used. The instrument measures the oscillation period of the U-tube filled with the sample fluid. This period is directly related to the density of the fluid. The apparatus is calibrated using fluids of well-known density, such as water and nitrogen, under vacuum.

-

Measurement Procedure:

-

The evacuated measurement cell is filled with the degassed this compound sample.[9][16]

-

The densimeter is enclosed in a liquid jacket connected to an external thermostat to maintain a stable measurement temperature, typically within ±0.01 K.[9][16]

-

A hand pump and a pressure transducer are used to set and measure the pressure within the cell, with uncertainties typically around 0.04 MPa.[9][16][17]

-

Measurements are taken along various isotherms (constant temperature) across a desired pressure range (e.g., up to 100 MPa).[9][16]

-

-

Data Analysis: The density (ρ) is calculated from the oscillation period (τ) and material-specific constants of the instrument. The final density data is reported with an overall expanded uncertainty, which is typically below 0.11% for this method.[9][17]

Speed of Sound Measurement (Pulse-Echo Technique)

The speed of sound, a key property for developing equations of state, is measured using a pulse-echo technique.[9][16]

Methodology:

-

Apparatus: The setup consists of an acoustic cell with a piezoelectric quartz crystal positioned between two reflectors at different known distances.[16] The entire cell is placed within a pressure vessel equipped for precise temperature control.[16]

-

Measurement Procedure:

-

The quartz crystal is excited by a sinusoidal burst signal, emitting sound waves that travel through the fluid, reflect off the surfaces, and return to the crystal (which also acts as a receiver).[16]

-

A high-resolution oscilloscope analyzes the received echo signals to determine the propagation time.[16]

-

The speed of sound is calculated from the difference in path length to the two reflectors and the difference in the time of flight of the echoes.[16]

-

-

Calibration and Corrections: The system is calibrated using a reference fluid with a highly accurate known speed of sound, such as water. Corrections are applied to account for thermal expansion and pressure compression of the acoustic cell itself.[16]

Visualizations

Logical Relationships of Thermodynamic Properties

The following diagram illustrates the fundamental relationships between various thermodynamic properties of a pure substance like this compound.

Caption: Interrelation of key thermodynamic properties derived from an equation of state.

Experimental Workflow for Density Measurement

This diagram outlines the procedural flow for determining the density of this compound using the vibrating tube densimeter method.

Caption: Workflow for high-precision density measurement via vibrating tube densimetry.

References

- 1. Pentasiloxane, dodecamethyl- (CAS 141-63-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | 141-63-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentasiloxane, dodecamethyl- [webbook.nist.gov]

- 6. This compound [drugfuture.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mb.uni-paderborn.de [mb.uni-paderborn.de]

- 10. This compound | 141-63-9 | Benchchem [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound | 141-63-9 [amp.chemicalbook.com]

- 13. gelest.com [gelest.com]

- 14. carlroth.com [carlroth.com]

- 15. cdn.thomasnet.com [cdn.thomasnet.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Dodecamethylpentasiloxane (D5): A Technical Guide to its Bioaccumulation Potential in Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecamethylpentasiloxane (D5), a cyclic volatile methylsiloxane (cVMS), has been the subject of extensive research regarding its environmental fate and bioaccumulation potential. Due to its widespread use in consumer products and industrial applications, D5 is released into the environment, where its high lipophilicity (log Kow > 8) suggests a potential for accumulation in living organisms. This technical guide provides an in-depth analysis of the bioaccumulation of D5 in ecosystems, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support risk assessment and further research.

Data Presentation: Bioaccumulation of this compound (D5)

The bioaccumulation potential of a substance is typically characterized by its Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). The following table summarizes the reported quantitative data for D5 in various aquatic organisms.

| Metric | Value | Species | Tissue | Study Highlights |

| BCF | 7060 L/kg | Fish | Whole body | Experimentally determined value.[1] |

| BCF | 1,040 - 4,920 L/kg ww | Fish | Whole body | Range observed in laboratory studies using non-radiolabeled D5.[2] |

| BCF | 5,900 - 13,700 L/kg ww | Pimephales promelas (Fathead Minnow) | Whole body | Study conducted with 14C-radiolabeled D5.[2][3] |

| BCF | 4,450 - 4,920 | Pimephales promelas (Fathead Minnow) | Whole body | 65-day embryo to young adult assay.[4] |

| BCF | 13,300 | Pimephales promelas (Fathead Minnow) | Whole body | Flow-through test conditions.[5][6] |

| BCF | 1,956 L/kg ww | Oncorhynchus mykiss (Rainbow Trout) | Whole body | Estimated from a dietary bioaccumulation experiment.[7] |

| BAF | > 5000 L/kg | Carassius auratus (Crucian Carp) | Whole body | Field study near a siloxane production factory indicated significant bioaccumulation potential for a related siloxane (D4).[8] |

| BMF | 3.9 | Fish | - | Growth-corrected and lipid-normalised value from experimental data. |

| BMF | 0.78 kg-lipid/kg-lipid | Oncorhynchus mykiss (Rainbow Trout) | Whole body | Lipid-normalized biomagnification factor from a dietary study.[7][9] |

| TMF | < 1 to 2.3 | Various aquatic food webs | - | Trophic Magnification Factors (TMFs) have shown variability, with most studies indicating no significant biomagnification. |

Note: BCF (Bioconcentration Factor) is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. BAF (Bioaccumulation Factor) is similar to BCF but also includes uptake from food. BMF (Biomagnification Factor) is the ratio of the concentration of a chemical in a predator to the concentration in its prey. TMF (Trophic Magnification Factor) describes the concentration change of a substance with increasing trophic level in a food web. "ww" denotes wet weight.

Experimental Protocols

The majority of robust bioaccumulation studies for D5 in fish adhere to the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure [10][11][12][13]. This guideline provides a framework for both aqueous and dietary exposure tests.

General Experimental Design (Following OECD 305)

A typical bioaccumulation study for D5 involves two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of D5 in the water (for BCF determination) or in their diet (for BMF determination). This phase typically lasts for 28 days, or until a steady-state concentration in the fish tissue is reached[10][12].

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (D5-free water or diet) and monitored for the elimination of the substance. This phase allows for the calculation of depuration rate constants[10][12].

Key Methodological Considerations:

-

Test Organism: Commonly used fish species for D5 bioaccumulation studies include Rainbow Trout (Oncorhynchus mykiss) and Fathead Minnow (Pimephales promelas)[4][10][14]. The health and life stage of the fish are critical for reliable results.

-

Exposure Conditions: Flow-through systems are preferred to maintain constant exposure concentrations of D5, which is volatile[4]. For dietary studies, the test substance is incorporated into the fish feed at a known concentration.

-

Sampling: Fish and water (or food) samples are collected at regular intervals during both the uptake and depuration phases. Fish are typically analyzed for whole-body concentrations of D5.

-

Analytical Chemistry: The quantification of D5 in various matrices is a critical component of bioaccumulation studies.

-

Water Samples: Due to the volatility of D5, headspace gas chromatography-mass spectrometry (HS-GC-MS) is a common and effective method for analyzing D5 in water samples[8][15][16][17][18][19].

-

Fish Tissue and Sediment Samples: Extraction of D5 from solid matrices is necessary before analysis. Common techniques include Soxhlet extraction or other solvent-based extraction methods, followed by clean-up steps to remove interfering lipids and other compounds[20]. The final analysis is typically performed using gas chromatography-mass spectrometry (GC-MS)[4][21][22][23]. The use of radiolabeled D5 (e.g., ¹⁴C-D5) can facilitate the tracking and quantification of the parent compound and its metabolites[3].

-

-

Quality Control: To ensure the validity of the results, studies include control groups of unexposed fish, regular monitoring of water quality parameters (temperature, pH, dissolved oxygen), and the use of analytical standards and blanks.

Mandatory Visualizations

Experimental Workflow for a Fish Bioaccumulation Study

Caption: Generalized workflow for a fish bioaccumulation study based on OECD Guideline 305.

Biotransformation Pathway of this compound (D5) in Fish

Caption: Proposed metabolic pathway of D5 in fish, highlighting key biotransformation steps.

Discussion on Bioaccumulation and Biotransformation

The data presented indicate that D5 has a high potential for bioconcentration in aquatic organisms, with BCF values frequently exceeding the regulatory threshold of 5000 L/kg. However, the biomagnification potential appears to be lower, with BMF and TMF values generally not indicating significant accumulation up the food chain.

A key factor mitigating the biomagnification of D5 is its biotransformation in organisms. Studies have shown that D5 is metabolized in fish, primarily by the cytochrome P450 (CYP) enzyme system[14][24][25][26][27]. This metabolic process involves hydroxylation and demethylation of the D5 molecule, leading to the formation of more polar metabolites, such as silanols[6][24][28]. These metabolites are more water-soluble and can be more readily excreted from the organism.

Recent research has highlighted the significant role of intestinal biotransformation in rainbow trout, where a substantial percentage of ingested D5 is metabolized before it can be absorbed into the systemic circulation[7][25]. This "first-pass" metabolism in the gut is a crucial mechanism that limits the overall bioaccumulation of D5 from the diet.

Conclusion

This compound (D5) exhibits a high bioconcentration potential in fish, as evidenced by numerous laboratory studies. However, its potential to biomagnify in aquatic food webs is significantly limited by metabolic biotransformation. The cytochrome P450 system in fish plays a crucial role in converting D5 into more excretable, polar metabolites. Understanding the interplay between uptake, accumulation, and metabolism is essential for accurately assessing the environmental risk of D5. This technical guide provides a comprehensive overview of the current scientific understanding of D5 bioaccumulation, offering valuable data and methodological insights for researchers, scientists, and drug development professionals. Further research should focus on fully elucidating the complete metabolic pathways of D5 in a wider range of aquatic species to refine environmental risk assessments.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Bioaccumulation of decamethylpentacyclosiloxane (D5): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. api.mountainscholar.org [api.mountainscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Low Dietary Uptake Efficiencies and Biotransformation Prevent Biomagnification of Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5) in Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hpst.cz [hpst.cz]

- 9. oecd.org [oecd.org]

- 10. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 11. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. fera.co.uk [fera.co.uk]

- 14. Life-cycle exposure of fathead minnows (Pimephales promelas) to an ethinylestradiol concentration below 1 ng/L reduces egg fertilization success and demasculinizes males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hpst.cz [hpst.cz]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. chromtech.de [chromtech.de]

- 19. Application Note: Analysis Of Volatile Organic Compounds In Water Using Static Headspace-GC/MS [wateronline.com]

- 20. mdpi.com [mdpi.com]

- 21. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Tissue-specific expression and activity of cytochrome P450 1A and 3A in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. DSpace [helda.helsinki.fi]

- 28. silicones.eu [silicones.eu]

Methodological & Application

Application Notes and Protocols for the Use of Dodecamethylpentasiloxane in Gas Chromatography (GC) Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of dodecamethylpentasiloxane in gas chromatography (GC) analysis. This compound, a linear siloxane, is frequently encountered as an analyte in the analysis of silicone-based products and environmental samples. Its detection and quantification are crucial in various fields, including product quality control, environmental monitoring, and biological tissue analysis.

Analysis of Volatile Methyl Siloxanes (VMS) in Personal Care Products and Silicone Emulsions

This application focuses on the quantification of this compound (L5) and other cyclic volatile methyl siloxanes (cVMS) such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6) in complex matrices like personal care products and silicone emulsions.

Experimental Protocol

A robust method involves solvent extraction followed by GC analysis with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Sample Preparation:

-

Weigh approximately 0.5 g of the sample into a 20 mL glass vial.

-

Add 10 mL of an internal standard solution (e.g., 0.1 mg/mL dodecane in acetone).[1]

-

For silicone emulsions, sample preparation may involve breaking the emulsion with methanol and hexanes, followed by analysis of the hexanes phase.[2][3]

-

To prevent the formation of cyclic siloxanes during GC analysis, derivatization with a silylating agent like hexamethyldisilazane (HMDS) can be performed.[2][3]

-

Vortex the mixture thoroughly and allow the phases to separate.

-

The supernatant containing the extracted siloxanes is then ready for GC analysis.

GC-FID/MS Conditions:

The following table summarizes typical GC conditions for the analysis of volatile methyl siloxanes.

| Parameter | Condition |

| GC System | Gas Chromatograph with FID or MS detector |

| Column | ZB-5MS or DB-5MS (e.g., 60m x 0.25mm, 0.25µm film thickness)[4] |

| Injector | Splitless mode[4] |

| Injector Temperature | 200 °C[4] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[4] |

| Oven Temperature Program | Initial temperature of 40°C for 2 min, then ramp to 220°C.[4] |

| Detector | FID or MS |

| MS Ion Source Temp. | 300 °C (for MS)[4] |

| MS Quadrupole Temp. | 150 °C (for MS)[4] |

Quantitative Data Summary:

| Analyte | Detection Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery | Relative Standard Deviation (RSD) |

| This compound (L5) and other VMS | GC-FID | - | >90%[5][6] | < 10%[2] |

| D4, D5, D6 | GC-FID | - | - | < 10%[2] |

| Silicones | GC/AED | 80 pg/µL[5][6] | >90%[5][6] | - |

| Silicones | GC/MS | 10 pg/µL[5][6] | >90%[5][6] | - |

Experimental Workflow

Detection and Characterization of Polydimethylsiloxanes (PDMS) in Biological Tissues

This application note describes a sensitive method for the detection, characterization, and quantification of low molecular weight silicones, including this compound, in biological tissues using GC coupled with Atomic Emission Detection (GC/AED) and GC/Mass Spectrometry (GC/MS).[5][6]

Experimental Protocol

Sample Preparation (Homogenization and Extraction):

-

Homogenize biological tissue samples (e.g., mouse liver) in a suitable buffer.[5][6]

-

Spike the homogenates with known amounts of polydimethylsiloxane (PDMS) standards for recovery studies.[5][6]

-

Perform a liquid-liquid extraction using an organic solvent (e.g., hexane) to isolate the siloxanes.

-

Concentrate the organic extract to a suitable volume before GC analysis.

GC-AED/MS Conditions:

The GC conditions are similar to those described in the previous section, with the primary difference being the detectors used.

| Parameter | Condition |

| GC System | Gas Chromatograph coupled to AED and MS detectors |

| Column | DB-5MS or equivalent |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Optimized for separation of low molecular weight siloxanes |

| Detector | Atomic Emission Detector (AED) and Mass Spectrometer (MS) |

Quantitative Data Summary:

| Parameter | Value |

| GC/AED Detection Limit for Silicones | 80 pg/µL[5][6] |

| GC/MS Detection Limit for Silicones | 10 pg/µL[5][6] |

| Recovery from Spiked Liver Homogenates | > 90%[5][6] |

Logical Relationship of Analytical Steps

References

- 1. silicones.eu [silicones.eu]

- 2. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. api.mountainscholar.org [api.mountainscholar.org]

- 5. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dodecamethylpentasiloxane as a Heat Transfer Fluid in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dodecamethylpentasiloxane as a high-performance heat transfer fluid in various laboratory applications. This document outlines the key physical properties, safety considerations, material compatibility, and detailed experimental protocols for its effective and safe use.

Introduction to this compound

This compound, a linear siloxane, is a clear, colorless, and odorless silicone fluid.[1] Its chemical structure, consisting of a flexible siloxane backbone with methyl groups, imparts desirable characteristics for a heat transfer fluid, including a wide operating temperature range, low viscosity change with temperature, and high thermal stability.[1][2] These properties make it a suitable alternative to conventional heating bath fluids like mineral oil, offering improved safety and performance in many laboratory procedures.

Physical and Thermal Properties

Understanding the physical and thermal properties of this compound is crucial for its effective application as a heat transfer fluid. The following tables summarize key quantitative data.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H36O4Si5 | [3] |

| Molecular Weight | 384.84 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 230 °C (446 °F) | [2] |

| Melting Point | -80 °C (-112 °F) | [2] |

| Density at 20°C | 0.8755 g/cm³ | [2] |

| Flash Point | 86 °C (187 °F) (closed cup) |

Table 2: Temperature-Dependent Thermal Properties of this compound

| Temperature (°C) | Kinematic Viscosity (cSt) | Thermal Conductivity (W/m·K) | Specific Heat Capacity (kJ/kg·K) |

| -50 | 11.3 | 0.119 | 1.63 |

| -25 | 6.4 | 0.114 | 1.69 |

| 0 | 4.1 | 0.109 | 1.75 |

| 25 | 2.8 | 0.105 | 1.81 |

| 50 | 2.1 | 0.100 | 1.87 |

| 75 | 1.6 | 0.095 | 1.93 |

| 100 | 1.3 | 0.090 | 1.99 |

| 125 | 1.1 | 0.086 | 2.05 |

| 150 | 0.9 | 0.081 | 2.11 |

| 175 | 0.8 | 0.076 | 2.17 |

| 200 | 0.7 | 0.071 | 2.23 |

Note: Data in this table is generated using a thermophysical properties calculator and should be used as a reference. Experimental conditions can influence these values.

Safety Precautions and Handling

Proper handling of this compound is essential to ensure laboratory safety. While it is generally considered to have low toxicity, it is a combustible liquid and can pose a fire hazard if not handled correctly.[3]

Key Safety Considerations:

-

Ventilation: Always use in a well-ventilated area, such as a chemical fume hood, especially when heating.[3]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it according to local regulations.

-

Fire Safety: Use a dry chemical, foam, or carbon dioxide extinguisher for fires involving this compound. Do not use water, as it can cause splattering of the hot fluid.[3]

-

Thermal Burns: The fluid can cause severe burns when hot. Handle with caution and allow to cool before handling.

Material Compatibility

This compound exhibits good compatibility with a wide range of materials commonly found in laboratory equipment. However, it is important to consider its interaction with certain plastics and elastomers, especially at elevated temperatures.

Table 3: Material Compatibility of this compound

| Material | Compatibility | Notes |

| Metals | ||

| Stainless Steel | Excellent | Widely used for heating bath construction. |

| Aluminum | Excellent | Suitable for bath containers and equipment. |

| Brass | Good | Generally compatible. |

| Copper | Good | Generally compatible. |

| Plastics | ||

| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant. |

| Polypropylene (PP) | Good | May show some swelling at higher temperatures. |

| Polyethylene (PE) | Fair | Can be affected by long-term exposure, especially at elevated temperatures. |

| Polyvinyl Chloride (PVC) | Not Recommended | Can be softened and degraded. |

| Elastomers | ||

| Viton® (FKM) | Good | Suitable for seals and gaskets. |

| Silicone | Good | Generally compatible. |

| Buna-N (Nitrile) | Fair | May experience swelling and degradation over time. |

| EPDM | Not Recommended | Significant swelling and degradation can occur. |

Note: It is always recommended to perform a small-scale compatibility test before extensive use, especially for plastics and elastomers at elevated temperatures.

Experimental Protocols

The following protocols provide a general framework for using this compound as a heat transfer fluid in a laboratory heating bath. These should be adapted to the specific requirements of your experiment.

Protocol for a Standard Laboratory Heating Bath

This protocol outlines the setup and operation of a heating bath for general-purpose heating of reactions.

Materials:

-

This compound

-

Heating mantle or hot plate with magnetic stirring capabilities

-

Appropriate-sized container for the bath (e.g., crystallizing dish, metal pan)

-

Thermometer or thermocouple

-

Clamps and support stand

-

Reaction vessel (e.g., round-bottom flask)

-

Stir bar

Procedure:

-

Setup:

-

Place the heating mantle or hot plate in a chemical fume hood.

-

Place the bath container on the heating surface.

-

Add a stir bar to the bath container.

-

Carefully pour this compound into the container to a level that will immerse the reaction vessel to the desired depth, but not more than two-thirds full to allow for thermal expansion.[4]

-

Securely clamp the reaction vessel in place, ensuring it does not touch the bottom of the bath container.

-

Place a thermometer or thermocouple in the bath to monitor the temperature, ensuring the sensing part is immersed in the fluid but not touching the container walls or bottom.

-

-

Heating:

-

Turn on the magnetic stirrer to ensure even heat distribution.

-

Slowly increase the temperature of the heating device to the desired setpoint.

-

Monitor the temperature of the bath closely. Do not exceed the safe operating temperature of the fluid or the flash point.[4]

-

If any smoke is observed, immediately turn off the heat source.[4]

-

-

Shutdown:

-

Once the reaction is complete, turn off the heating device.

-

Allow the bath to cool to a safe temperature before handling or removing the reaction vessel.

-

If necessary, the reaction vessel can be carefully raised out of the hot bath to cool more quickly.

-

-

Storage:

-

When not in use, cover the bath to prevent contamination from dust and moisture.

-

Store the this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from ignition sources.[4]

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in a laboratory heating bath.

References

- 1. cdn.thomasnet.com [cdn.thomasnet.com]

- 2. This compound | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. Oil Baths in Laboratories | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

Applications of Dodecamethylpentasiloxane in Materials Science Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylpentasiloxane (DMPS) is a linear siloxane oligomer with the chemical formula C₁₂H₃₆O₄Si₅. Its unique combination of properties, including high thermal stability, low surface tension, chemical inertness, and biocompatibility, makes it a versatile compound in materials science research. DMPS serves as a valuable solvent for high-temperature reactions, a precursor for silicone polymers, a surface modifying agent, and a lubricant in materials characterization. This document provides detailed application notes and protocols for the use of this compound in various materials science research applications.

Physicochemical Properties of this compound

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₆O₄Si₅ | N/A |

| Molecular Weight | 384.84 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Density | 0.876 g/cm³ at 20°C | N/A |

| Boiling Point | 229-232 °C | N/A |

| Melting Point | -80 °C | N/A |

| Flash Point | 86 °C (187 °F) | N/A |

| Viscosity (kinematic) | 2.0 cSt at 25°C | N/A |

| Surface Tension | ~18.5 mN/m at 25°C | N/A |

| Refractive Index | 1.392 at 20°C | N/A |

| Water Solubility | Insoluble | N/A |

Application 1: High-Temperature Solvent for Nanoparticle Synthesis

Application Note:

The high boiling point and thermal stability of this compound make it an excellent solvent for the synthesis of nanoparticles that require elevated temperatures for nucleation and growth. Its non-polar nature is suitable for the dissolution of organometallic precursors and hydrophobic capping agents. The low surface tension of DMPS can also aid in the dispersion of the synthesized nanoparticles, preventing agglomeration.

Experimental Protocol: Synthesis of Oleic Acid-Capped Iron Oxide Nanoparticles

This protocol describes a hypothetical procedure for the synthesis of monodisperse iron oxide nanoparticles using DMPS as a high-temperature solvent.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Oleic acid

-

This compound (DMPS)

-

Ethanol

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Condenser

-

Thermocouple

-

Schlenk line for inert atmosphere control

-

Centrifuge

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, condenser, and thermocouple. Purge the system with nitrogen or argon for 30 minutes to create an inert atmosphere.

-

Precursor Dissolution: In the flask, combine Iron(III) acetylacetonate (2 mmol) and oleic acid (6 mmol) with 20 mL of this compound.

-

Heating and Reaction:

-

Under a gentle flow of inert gas, heat the mixture to 120°C and maintain for 60 minutes to ensure complete dissolution and complex formation.

-

Increase the temperature to 200°C and hold for 2 hours.

-

Further, raise the temperature to 250°C and reflux for 1 hour. The solution should turn from red-brown to black, indicating the formation of iron oxide nanoparticles.

-

-

Cooling and Precipitation:

-

After the reaction, turn off the heating and allow the mixture to cool to room temperature.

-

Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

-

-

Purification:

-

Separate the nanoparticles by centrifugation at 8000 rpm for 15 minutes.

-

Discard the supernatant.

-

Re-disperse the nanoparticle pellet in a minimal amount of hexane and precipitate again with ethanol. Repeat this washing step two more times.

-

-

Drying and Storage: Dry the final nanoparticle product under vacuum and store as a powder or dispersed in a non-polar solvent.

Workflow for Nanoparticle Synthesis:

Application 2: Surface Modification via Vapor-Phase Deposition

Application Note:

This compound can be used for the vapor-phase deposition of a thin, hydrophobic siloxane layer onto various substrates. This surface modification can be beneficial for creating water-repellent surfaces, reducing friction, and preventing biofouling. The low viscosity and volatility of DMPS at elevated temperatures make it suitable for creating a uniform vapor for deposition.

Experimental Protocol: Hydrophobic Coating of Silicon Wafers

This protocol outlines a hypothetical procedure for modifying the surface of silicon wafers to be hydrophobic using DMPS vapor deposition.

Materials:

-

Silicon wafers

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

-

Deionized water

-

This compound (DMPS)

Equipment:

-

Vacuum oven or tube furnace with vacuum capabilities

-

Schlenk flask or similar container for DMPS

-

Wafer holder

-

Ultrasonic bath

Procedure:

-

Substrate Cleaning:

-

Clean the silicon wafers by sonicating in acetone and then isopropanol for 15 minutes each.

-

Dry the wafers with a stream of nitrogen.

-

Perform Piranha cleaning by immersing the wafers in the solution for 15 minutes to create a hydrophilic, hydroxyl-terminated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafers thoroughly with deionized water and dry with nitrogen.

-

-

Deposition Setup:

-

Place the cleaned silicon wafers on a holder inside the vacuum oven or tube furnace.

-

Place a small, open container with 1-2 mL of this compound in the chamber, ensuring it is not in direct contact with the wafers.

-

-

Vapor Deposition:

-

Evacuate the chamber to a base pressure of <1 Torr.

-

Heat the chamber to 150-180°C. This will vaporize the DMPS.

-

Maintain these conditions for 2-4 hours to allow for the deposition of a thin siloxane film on the wafer surfaces.

-

-

Cooling and Characterization:

-

Turn off the heating and allow the chamber to cool to room temperature under vacuum.

-

Vent the chamber and remove the coated wafers.

-

Characterize the hydrophobicity of the surface by measuring the water contact angle.

-

Logical Diagram for Surface Modification:

Disclaimer

The experimental protocols provided herein are for informational purposes and are intended for use by qualified individuals in a laboratory setting. These protocols are hypothetical and may require optimization. All experiments should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. The user assumes all responsibility for the safe handling of chemicals and equipment.

Protocol for Using Dodecamethylpentasiloxane in High-Temperature Reactions: Application Notes for Researchers

Introduction

Dodecamethylpentasiloxane, a linear siloxane with the chemical formula C₁₂H₃₆O₄Si₅, is a versatile and valuable compound for high-temperature applications in research and development, including drug discovery. Its high thermal stability, chemical inertness, and wide liquid range make it an excellent solvent, heat transfer fluid, and reaction medium for various synthetic processes. This document provides detailed application notes and protocols for the safe and effective use of this compound in high-temperature reactions.

Physicochemical Properties

This compound exhibits a unique combination of physical and chemical properties that are advantageous for high-temperature work. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₃₆O₄Si₅ | [1] |

| Molecular Weight | 384.84 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 229-230 °C | [1][3][4] |

| Melting Point | ~ -80 °C to -81 °C | [1][3] |

| Density | 0.8755 g/mL at 20 °C | [1] |

| Flash Point | 86 °C | [2][5] |

| Viscosity | Maintains about the same viscosity over a wide temperature range | [1][4] |

| Solubility | Soluble in benzene and lighter hydrocarbons; slightly soluble in alcohol. Insoluble in water. | [1][6] |

| Thermal Stability | Stable under normal conditions. Can be used for extended periods at 180-200°C in air. In inert atmospheres, it can withstand temperatures up to 300°C. | [6][7] |

| Decomposition Products | When heated to decomposition, it emits carbon monoxide, carbon dioxide, silicon dioxide, and formaldehyde. | [2] |

Safety Precautions for High-Temperature Use

Handling this compound at elevated temperatures requires strict adherence to safety protocols to mitigate risks of burns, inhalation of vapors, and fire.

2.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.

-

Skin Protection: Wear heat-resistant gloves (e.g., neoprene or nitrile rubber gloves suitable for the operating temperature) and a flame-retardant lab coat.[8] Ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood, especially when heating above 150°C, as formaldehyde vapors can be generated.[6] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[8]

2.2 Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing.[6] Keep away from heat, sparks, and open flames.[8] Ground containers when transferring to prevent static discharge.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Storage under a nitrogen blanket is recommended to prevent oxidation at high temperatures.[6]

2.3 Fire Safety

-

Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.[8] Do not use a direct water jet on burning oil as it may cause splattering.

-

Fire Hazard: this compound is a combustible liquid.[8] Vapors can form explosive mixtures with air upon intense heating.

2.4 Spill and Waste Disposal

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6] Be aware that spills create a slippery surface.

-

Waste Disposal: Dispose of in accordance with local, state, and federal regulations.

Application Notes and Protocols

This compound's properties make it suitable for a range of high-temperature applications.

3.1 Application 1: High-Temperature Solvent for Organic Synthesis

This compound can serve as a high-boiling, inert solvent for organic reactions that require elevated temperatures. Its non-polar nature makes it suitable for reactions involving non-polar reactants and reagents.

Protocol: General Procedure for a High-Temperature Organic Reaction

This protocol is a general guideline and should be adapted based on the specific requirements of the reaction.

-

Reaction Setup:

-

Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple to monitor the internal temperature.

-

The setup should be placed in a heating mantle or an oil bath filled with a suitable high-temperature fluid.

-

Ensure the entire apparatus is securely clamped within a fume hood.

-

-

Charging the Reactor:

-

To the round-bottom flask, add the reactants and this compound as the solvent. The volume of the solvent should be sufficient to ensure proper mixing and heat transfer.

-

-

Reaction Execution:

-

Begin stirring the reaction mixture.

-

Gradually heat the mixture to the desired reaction temperature (e.g., 150-220°C). Monitor the temperature closely.

-

Maintain the reaction at the set temperature for the required duration.

-

-

Work-up and Product Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

The method of product isolation will depend on the properties of the product. Common methods include:

-

Crystallization: If the product is a solid and insoluble in the solvent at room temperature, it may crystallize upon cooling and can be isolated by filtration.

-

Extraction: If the product is soluble, it may be extracted with a suitable organic solvent after dilution of the reaction mixture with a low-boiling hydrocarbon solvent.

-

Distillation: If the product has a significantly lower boiling point than this compound, it may be isolated by distillation.

-

-

Experimental Workflow for High-Temperature Organic Synthesis

Caption: Workflow for a typical high-temperature organic synthesis.

3.2 Application 2: Synthesis of Nanoparticles

The high boiling point and inertness of this compound make it an ideal medium for the synthesis of nanoparticles, where high temperatures are often required for precursor decomposition and crystal growth.

Protocol: Synthesis of Iron Oxide Nanoparticles (Adapted from Patent CN102976414B)

-

Preparation of Reaction System:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, combine modified this compound (e.g., polyether modified), an oil-soluble dispersant (e.g., 0.1-3% by mass of oleic acid amide), and a trivalent iron salt (e.g., iron(III) nitrate).

-

The concentration of the iron salt should be in the range of 0.01 to 0.1 mol/L.

-

-

Dispersion:

-

Stir the mixture and sonicate for at least 2 hours to form a uniform suspension.

-

-

Nanoparticle Formation:

-

Heat the suspension to 100-180°C using an oil bath while stirring continuously.

-

Adjust the pH of the suspension to 8-11 by the dropwise addition of a sodium hydroxide solution or ammonia.

-

Maintain the reaction at this temperature for 2-5 hours.

-

-

Product Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The resulting nanoparticle suspension can be purified by repeated washing with a suitable solvent (e.g., ethanol or acetone) and centrifugation to remove unreacted precursors and byproducts.

-

The final product can be redispersed in a suitable solvent or dried for characterization.

-

Logical Relationship for Nanoparticle Synthesis

References

- 1. deepseasilicone.com [deepseasilicone.com]

- 2. This compound | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deepseasilicone.com [deepseasilicone.com]

- 4. deepseasilicone.com [deepseasilicone.com]

- 5. carlroth.com [carlroth.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. gelest.com [gelest.com]

Dodecamethylpentasiloxane as a Reference Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylpentasiloxane (CAS No. 141-63-9), a linear siloxane with the chemical formula C₁₂H₃₆O₄Si₅, is a well-characterized compound frequently utilized in mass spectrometry (MS) applications.[1][2] Its chemical inertness, distinct fragmentation pattern, and appropriate volatility make it a suitable reference standard for various analytical procedures, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] These application notes provide detailed protocols for the use of this compound as both an external and internal reference standard for the calibration and quantitative analysis of siloxanes and other analogous compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

| Property | Value |

| Molecular Formula | C₁₂H₃₆O₄Si₅ |

| Molecular Weight | 384.84 g/mol [1] |

| Boiling Point | 230 °C[1] |

| Density | 0.8755 g/cm³ at 20 °C[1] |

| Vapor Pressure | 4.50 x 10⁻² mm Hg at 25 °C[1] |

| Solubility in Water | 7.04 x 10⁻⁵ mg/L at 25 °C[1] |

Mass Spectral Characteristics

Under electron ionization (EI), this compound produces a characteristic and reproducible fragmentation pattern. The resulting mass spectrum serves as a chemical fingerprint for its identification.[2] Key fragment ions are consistently observed, making it a reliable standard for mass spectrometer tuning and calibration.

| Mass-to-Charge Ratio (m/z) | Ion Identity | Relative Abundance |

| 73 | [Si(CH₃)₃]⁺ | High (Often Base Peak) |

| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ | High |

| 207 | [(CH₃)₃SiOSi(CH₃)₂OSi(CH₃)₂]⁺ | Medium |

| 281 | [(CH₃)₃SiOSi(CH₃)₂OSi(CH₃)₂OSi(CH₃)₂]⁺ | High |

| 355 | [M - CH₃]⁺ | Medium |

Note: Relative abundances can vary depending on the mass spectrometer and ionization conditions.

Application 1: External Standard for Mass Spectrometer Calibration and Tuning

This compound can be employed as an external standard to verify and adjust the mass accuracy and resolution of a mass spectrometer. Its well-defined fragment ions provide multiple calibration points across a relevant mass range for the analysis of other siloxanes.

Experimental Protocol:

-

Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a high-purity solvent such as hexane or ethyl acetate.

-

Direct Infusion or Injection:

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

GC Injection: Inject 1 µL of the standard solution into the GC-MS system.

-

-

Mass Spectrometer Tuning:

-

Acquire a mass spectrum of this compound.

-

Compare the observed m/z values of the characteristic fragment ions (73, 147, 281) with their theoretical exact masses.

-

Adjust the mass spectrometer's calibration parameters until the measured masses are within the desired tolerance (typically < 5 ppm for high-resolution instruments).

-

Optimize ion source and lens voltages to achieve appropriate peak shapes and intensities for the characteristic ions.

-

Logical Relationship: Mass Spectrometer Calibration

References

- 1. Calibration Using a Single-Point External Reference Material Harmonizes Quantitative Mass Spectrometry Proteomics Data between Platforms and Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polydimethylsiloxane-based wide-range mass calibration for direct analysis in real-time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H36O4Si5 | CID 8853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification using Dodecamethylpentasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylpentasiloxane (DMPS) is a linear siloxane with the chemical formula C₁₂H₃₆O₄Si₅.[1] It is a colorless, odorless, and biocompatible fluid characterized by low surface tension, high thermal stability, and chemical inertness.[1][2] These properties make it an excellent candidate for surface modification of various materials, particularly in the biomedical and pharmaceutical fields. Applications range from creating hydrophobic and lubricious coatings on medical devices to its use as an excipient in topical and transdermal drug delivery systems.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in surface modification.

Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₆O₄Si₅ | [1] |

| Molecular Weight | 384.84 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 229 °C | |

| Density | 0.873 g/cm³ | |

| Surface Tension | ~18-22 mN/m (estimated for short-chain linear siloxanes) | [5] |

| Biocompatibility | Generally considered biocompatible and bio-inert | [1] |

Application Notes

Lubricious Coatings for Medical Devices

This compound can be used to create thin, lubricious coatings on medical devices such as needles, catheters, and surgical instruments. This reduces friction between the device and biological tissues, minimizing patient discomfort and tissue trauma during insertion and manipulation.[3] The low surface tension of DMPS allows for excellent wetting and uniform coverage of various substrates, including stainless steel and titanium.

Mechanism of Lubrication: The lubricating effect of this compound arises from the formation of a low-friction siloxane film on the material's surface. The flexible Si-O backbone and the low intermolecular forces between the methyl groups allow for easy sliding of surfaces in contact.

Hydrophobic Surface Modification

Surfaces coated with this compound exhibit hydrophobic properties, which can be advantageous for a variety of applications. For instance, creating a water-repellent surface on biomedical implants can potentially reduce the initial stages of biofilm formation. In microfluidic devices, hydrophobic channels can control fluid flow and prevent non-specific protein adsorption.

Role in Topical and Transdermal Drug Delivery

This compound is utilized as a volatile excipient in topical and transdermal drug formulations.[4] Its volatility aids in the rapid drying of the formulation upon application to the skin, leaving a thin, non-greasy film of the active pharmaceutical ingredient (API).[4]

Mechanism of Enhanced Permeation: The primary mechanism by which volatile siloxanes like DMPS are thought to enhance drug permeation is through an occlusive effect.[6] Upon application, the volatile siloxane evaporates, leaving behind a thin, water-repellent film of the formulation on the skin. This occlusion hydrates the stratum corneum, the outermost layer of the skin, which can increase the permeability of many drugs.[6] Additionally, as the volatile component evaporates, the concentration of the drug in the remaining vehicle increases, creating a higher concentration gradient that drives the drug into the skin.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Coating by Dip Coating

This protocol describes a general method for applying a this compound coating to a metal substrate (e.g., stainless steel, titanium).

Materials:

-

This compound (DMPS)

-

Volatile, non-polar solvent (e.g., hexane, heptane)

-

Substrate to be coated (e.g., stainless steel or titanium coupons)

-

Degreasing solvent (e.g., acetone, isopropanol)

-

Deionized water

-

Drying oven

-

Dip coater (or manual equivalent)

Procedure:

-

Substrate Preparation: a. Thoroughly clean the substrate by sonicating in a degreasing solvent (e.g., acetone) for 15 minutes to remove organic contaminants.[7] b. Rinse the substrate with deionized water. c. Dry the substrate in an oven at 110°C for 30 minutes or with a stream of dry nitrogen.[3]

-

Solution Preparation: a. Prepare a solution of this compound in a volatile solvent. A typical concentration range is 1-10% (w/v). The exact concentration will influence the final coating thickness.

-

Dip Coating: a. Immerse the cleaned and dried substrate into the DMPS solution at a constant, slow immersion speed (e.g., 100 mm/min).[8] b. Allow the substrate to dwell in the solution for a set period (e.g., 1-5 minutes) to ensure complete wetting. c. Withdraw the substrate from the solution at a constant, controlled speed (e.g., 50-200 mm/min). The withdrawal speed is a critical parameter for controlling film thickness.[8]

-

Drying and Curing: a. Allow the solvent to evaporate from the coated substrate in a fume hood at room temperature. b. For enhanced adhesion and stability of the coating, a low-temperature curing step can be performed. Heat the coated substrate in an oven at a temperature between 75°C and 110°C for 1-2 hours.[3]

Protocol 2: Surface Modification by Spin Coating

This protocol is suitable for creating uniform, thin films of this compound on flat, planar substrates.

Materials:

-

This compound (DMPS)

-

Volatile solvent (e.g., hexane)

-

Planar substrate (e.g., silicon wafer, glass slide)

-

Spin coater

-

Hot plate or oven

Procedure:

-

Substrate Preparation: a. Clean the substrate as described in Protocol 1 (Step 1).

-

Solution Preparation: a. Prepare a solution of DMPS in a volatile solvent (e.g., 1-5% w/v). The viscosity of the solution will affect the final film thickness.

-

Spin Coating: a. Place the substrate on the chuck of the spin coater and ensure it is centered. b. Dispense a small volume of the DMPS solution onto the center of the substrate. c. Start the spin coater. A two-step process is often used: i. Spread Cycle: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.[9] ii. Thinning Cycle: A high spin speed (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to thin the film to the desired thickness.[9]

-

Drying/Curing: a. After the spin coating process is complete, carefully remove the substrate from the chuck. b. Place the coated substrate on a hot plate or in an oven at a temperature of 75-110°C for 10-30 minutes to evaporate the solvent and cure the film.[3]

Data Presentation

The following tables summarize typical quantitative data for surfaces before and after modification with siloxane-based coatings. Note: Specific data for this compound is limited in publicly available literature. The data presented for contact angle and surface energy are representative values for short-chain linear and cross-linked siloxane coatings on relevant substrates and should be considered as indicative.

Table 1: Water Contact Angle Measurements on Various Substrates Before and After Siloxane Coating

| Substrate | Uncoated Water Contact Angle (°) | Siloxane-Coated Water Contact Angle (°) | Reference |

| Stainless Steel (316L) | 70 - 80 | ~98 | [10] |

| Titanium (Cp-Ti) | 50 - 75 | 90 - 110 (estimated) | [11] |